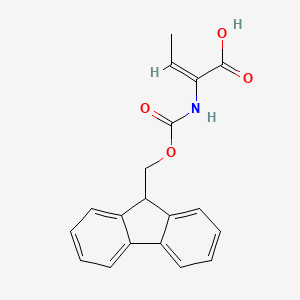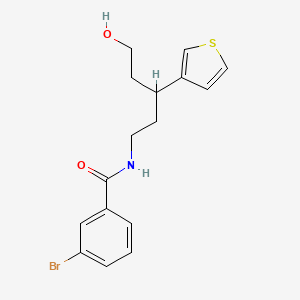![molecular formula C12H22Cl3N3 B2463752 [1-(Pyridin-4-ylméthyl)pipéridin-4-yl]méthanamine trichlorhydrate CAS No. 1286263-60-2](/img/structure/B2463752.png)
[1-(Pyridin-4-ylméthyl)pipéridin-4-yl]méthanamine trichlorhydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(Pyridin-4-ylmethyl)piperidin-4-yl]methanamine trihydrochloride: is a chemical compound that features a piperidine ring substituted with a pyridine moiety and an amine group
Applications De Recherche Scientifique
[1-(Pyridin-4-ylmethyl)piperidin-4-yl]methanamine trihydrochloride: has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in various industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Pyridin-4-ylmethyl)piperidin-4-yl]methanamine trihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Pyridine Moiety: This step often involves nucleophilic substitution reactions where a pyridine derivative is introduced to the piperidine ring.
Formation of the Trihydrochloride Salt: The final compound is often converted to its trihydrochloride salt form to enhance its stability and solubility.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and other advanced techniques to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be used to modify the pyridine ring or the piperidine ring.
Substitution: Nucleophilic substitution reactions are common, especially for introducing various functional groups onto the pyridine or piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Mécanisme D'action
The mechanism of action of [1-(Pyridin-4-ylmethyl)piperidin-4-yl]methanamine trihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The pyridine and piperidine moieties play crucial roles in binding to these targets, while the amine group can participate in hydrogen bonding and other interactions that modulate the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.
Pyridine: A six-membered aromatic ring with one nitrogen atom.
N-Methylpiperidine: A piperidine derivative with a methyl group attached to the nitrogen atom.
Uniqueness
[1-(Pyridin-4-ylmethyl)piperidin-4-yl]methanamine trihydrochloride: is unique due to the combination of the pyridine and piperidine rings, along with the amine group, which provides a distinct set of chemical and biological properties not found in simpler analogs.
Propriétés
IUPAC Name |
[1-(pyridin-4-ylmethyl)piperidin-4-yl]methanamine;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3.3ClH/c13-9-11-3-7-15(8-4-11)10-12-1-5-14-6-2-12;;;/h1-2,5-6,11H,3-4,7-10,13H2;3*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXURQXNXHHFLFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CC2=CC=NC=C2.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N'-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-N-(2-METHOXYPHENYL)ETHANEDIAMIDE](/img/structure/B2463677.png)
![N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-(trifluoromethyl)benzamide](/img/structure/B2463678.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxopyrrolidine-3-carbonitrile](/img/structure/B2463681.png)


![ethyl 1-(4-fluorophenyl)-6-oxo-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2463690.png)


